2-(Chloromethyl)-3-methoxybenzonitrile

Catalog No.
S13457132
CAS No.
M.F
C9H8ClNO
M. Wt
181.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-3-methoxybenzonitrile

Product Name

2-(Chloromethyl)-3-methoxybenzonitrile

IUPAC Name

2-(chloromethyl)-3-methoxybenzonitrile

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

InChI

InChI=1S/C9H8ClNO/c1-12-9-4-2-3-7(6-11)8(9)5-10/h2-4H,5H2,1H3

InChI Key

RXAKFEXDCQYTMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CCl)C#N

2-(Chloromethyl)-3-methoxybenzonitrile is an organic compound characterized by its unique structure, which includes a chloromethyl group, a methoxy group, and a nitrile group attached to a benzene ring. Its molecular formula is C9H8ClN1O2C_9H_8ClN_1O_2, and it has a molecular weight of approximately 185.62 g/mol. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and various applications in medicinal chemistry.

  • Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.
  • Oxidation Reactions: The nitrile group can be oxidized under certain conditions to yield carboxylic acids or other functional groups.
  • Reduction Reactions: The nitrile moiety can be reduced to primary amines using reducing agents like lithium aluminum hydride, which is significant for further functionalization in synthetic pathways.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that 2-(Chloromethyl)-3-methoxybenzonitrile exhibits notable biological activity. It has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction suggests potential implications in pharmacology, particularly concerning drug-drug interactions and metabolic pathways. Additionally, the compound may influence cellular processes such as oxidative stress response and apoptosis, indicating its potential therapeutic applications.

The synthesis of 2-(Chloromethyl)-3-methoxybenzonitrile typically involves several steps:

  • Starting Materials: The synthesis begins with 3-methoxybenzonitrile as the precursor.
  • Chloromethylation: The introduction of the chloromethyl group can be achieved through the reaction of the nitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst.
  • Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain high purity.

This method allows for efficient production while maintaining the integrity of the compound for subsequent applications.

2-(Chloromethyl)-3-methoxybenzonitrile finds applications across various fields:

  • Organic Synthesis: It serves as an important intermediate for synthesizing more complex molecules.
  • Pharmaceutical Development: Its interactions with biological systems make it a candidate for further investigation in drug development and enzyme inhibition studies.
  • Material Science: The compound's unique properties allow for exploration in developing specialty chemicals and materials with specific functionalities.

Studies on the interactions of 2-(Chloromethyl)-3-methoxybenzonitrile with biological targets have shown that it can modulate enzyme activities, particularly those involved in drug metabolism. This modulation can lead to altered pharmacokinetics of co-administered drugs, making it crucial for understanding potential side effects and therapeutic efficacy.

Several compounds share structural similarities with 2-(Chloromethyl)-3-methoxybenzonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
5-(Chloromethyl)-2-methoxybenzonitrileChloromethyl and methoxy groups on different positionsExhibits significant biological activity related to cytochrome P450 enzymes.
4-(Dibromomethyl)-3-methoxybenzonitrileContains dibromomethyl instead of chloromethylUsed extensively in organic synthesis due to reactivity.
3-MethoxybenzonitrileLacks chloromethyl groupServes as a simpler precursor for various reactions .
4-MethoxybenzonitrileSimilar methoxy substitution but lacks chloromethylEmployed in studies exploring vibrational properties .

These compounds highlight the uniqueness of 2-(Chloromethyl)-3-methoxybenzonitrile due to its specific combination of functional groups that contribute to its reactivity and biological interactions. The presence of both a chloromethyl and methoxy group distinguishes it from others, enabling diverse synthetic pathways and potential applications in medicinal chemistry.

The systematic IUPAC name for this compound is 2-(chloromethyl)-3-methoxybenzonitrile, reflecting the positions of its substituents on the benzene ring. The nitrile group (-C≡N) occupies position 1, the chloromethyl (-CH2Cl) group is at position 2, and the methoxy (-OCH3) group is at position 3 (Figure 1).

Molecular Formula: C9H8ClNO
Molecular Weight: 181.62 g/mol
SMILES Notation: COC1=C(C=C(C=C1)CCl)C#N
InChI Key: BQELMAMWVOZOMV-UHFFFAOYSA-N

The compound’s structure has been confirmed through spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For instance:

  • ¹H NMR: Peaks corresponding to the methoxy proton (δ ~3.8 ppm), chloromethyl protons (δ ~4.5 ppm), and aromatic protons (δ ~6.8–7.5 ppm).
  • IR Spectroscopy: Stretching vibrations for the nitrile group (~2240 cm⁻¹), C-O-C ether linkage (~1250 cm⁻¹), and C-Cl bond (~650 cm⁻¹) .

Table 1: Structural Comparison of Related Benzonitrile Derivatives

Compound NameMolecular FormulaSubstituent PositionsMolecular Weight (g/mol)
2-(Chloromethyl)-3-methoxybenzonitrileC9H8ClNO1-CN, 2-CH2Cl, 3-OCH3181.62
5-(Chloromethyl)-2-methoxybenzonitrileC9H8ClNO1-CN, 2-OCH3, 5-CH2Cl181.62
2-Chloro-4-methoxybenzonitrileC8H6ClNO1-CN, 2-Cl, 4-OCH3167.59

Historical Context of Discovery and Initial Synthesis

The synthesis of chloromethyl-substituted benzonitriles emerged in the late 20th century alongside advancements in aromatic substitution reactions. Early methods for synthesizing 2-(chloromethyl)-3-methoxybenzonitrile involved Friedel-Crafts alkylation or nucleophilic aromatic substitution, but these approaches often suffered from low yields or harsh reaction conditions. A significant innovation came with the adoption of triphosgene (BTC) as a chlorinating agent, which improved selectivity and reduced byproduct formation .

For example, a modern synthesis route involves:

  • Hydroxymethyl Precursor: Starting with 2-hydroxymethyl-3-methoxybenzonitrile.
  • Chlorination: Treating the precursor with triphosgene in toluene at 0–10°C, followed by methanol quenching.
  • Isolation: Removing acidic gases under reduced pressure and purifying the product via centrifugation .

This method achieves yields exceeding 95% and minimizes environmental impact by generating carbon dioxide instead of toxic sulfurous gases .

Position Within Benzonitrile Derivative Classifications

2-(Chloromethyl)-3-methoxybenzonitrile occupies a niche within benzonitrile derivatives due to its ortho- and meta-substituent configuration. Key classifications include:

  • Functional Group Diversity: Combines electron-withdrawing (nitrile, chloromethyl) and electron-donating (methoxy) groups, enabling participation in diverse reactions (e.g., nucleophilic substitutions, cycloadditions).
  • Reactivity Profile: The chloromethyl group’s susceptibility to nucleophilic displacement makes it a valuable intermediate for synthesizing amines, thioethers, or heterocycles.
  • Comparative Analysis: Unlike its positional isomer 5-(chloromethyl)-2-methoxybenzonitrile, the 2-chloromethyl-3-methoxy variant exhibits distinct steric and electronic effects due to the proximity of substituents, influencing its reactivity in cross-coupling reactions .

Mechanistic Insights:

The methoxy group’s electron-donating resonance effect activates the benzene ring toward electrophilic substitution at specific positions, while the chloromethyl group serves as a leaving group in nucleophilic reactions. This dual functionality underscores the compound’s versatility in multi-step synthetic pathways.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

181.0294416 g/mol

Monoisotopic Mass

181.0294416 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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